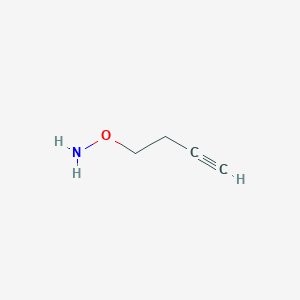

O-(but-3-yn-1-yl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.10 g/mol |

IUPAC Name |

O-but-3-ynylhydroxylamine |

InChI |

InChI=1S/C4H7NO/c1-2-3-4-6-5/h1H,3-5H2 |

InChI Key |

RYFKUDWSHWABTJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O but 3 Yn 1 Yl Hydroxylamine

Strategies for O-Alkylation of Hydroxylamines with Alkyne-Containing Precursors

The core of synthesizing O-(but-3-yn-1-yl)hydroxylamine lies in the formation of the C-O bond between the butynyl group and the hydroxylamine (B1172632) nitrogen. Various O-alkylation strategies have been developed to achieve this transformation efficiently.

Direct Alkylation Approaches and Reagent Considerations

Direct alkylation of a hydroxylamine derivative with a suitable butynyl electrophile is a primary strategy for the synthesis of this compound. A common approach involves the use of N-hydroxyphthalimide as a hydroxylamine surrogate. This method takes advantage of the acidic nature of the N-OH proton in N-hydroxyphthalimide, facilitating its deprotonation to form a nucleophile that can react with an alkyne-containing electrophile, such as a but-3-yn-1-yl halide or sulfonate.

The choice of the electrophile is critical. While but-3-yn-1-yl bromide or iodide can be used, the corresponding mesylate or tosylate often provides better reactivity and yields. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate polar aprotic solvent like dimethylformamide (DMF). Following the O-alkylation of N-hydroxyphthalimide, the phthalimide (B116566) protecting group is removed, commonly by hydrazinolysis with hydrazine (B178648) hydrate, to yield the desired this compound.

| Hydroxylamine Source | Electrophile | Base | Solvent | Typical Yield (%) |

| N-Hydroxyphthalimide | But-3-yn-1-yl bromide | K₂CO₃ | DMF | Moderate |

| N-Hydroxyphthalimide | But-3-yn-1-yl mesylate | NaH | DMF | Good to High |

| N-Hydroxyphthalimide | But-3-yn-1-yl tosylate | K₂CO₃ | Acetonitrile (B52724) | Good |

This table presents generalized conditions and typical yield ranges based on analogous reactions in the literature. Actual results may vary depending on specific experimental parameters.

Mitsunobu Reaction Pathways in O-Substituted Hydroxylamine Synthesis

The Mitsunobu reaction offers a powerful and versatile alternative for the O-alkylation of hydroxylamines, particularly when starting from an alcohol. researchgate.netnih.gov This reaction allows for the direct coupling of but-3-yn-1-ol with a protected hydroxylamine, such as N-hydroxyphthalimide, under mild conditions. researchgate.netdatapdf.com The reaction proceeds with the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comorganic-chemistry.org

The key advantage of the Mitsunobu reaction is its ability to proceed with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of this compound from the achiral but-3-yn-1-ol. The reaction generally provides good to excellent yields and is tolerant of a wide range of functional groups. nih.gov Subsequent removal of the phthalimide group is necessary to afford the final product.

| Alcohol | Nucleophile | Reagents | Solvent | Typical Yield (%) |

| But-3-yn-1-ol | N-Hydroxyphthalimide | PPh₃, DEAD | THF | High |

| But-3-yn-1-ol | N-Hydroxyphthalimide | PPh₃, DIAD | Toluene (B28343) | High |

This table presents generalized conditions and typical yield ranges based on analogous reactions in the literature. Actual results may vary depending on specific experimental parameters.

Protecting Group Chemistry in Alkyne-Hydroxylamine Conjugation

The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions at the nucleophilic nitrogen atom of the hydroxylamine. researchgate.netorgsyn.org The phthalimide group, as used in N-hydroxyphthalimide, is a common and effective protecting group for the nitrogen atom during O-alkylation. nih.gov It is stable under the basic conditions of direct alkylation and the neutral conditions of the Mitsunobu reaction.

Another widely used protecting group is the tert-butoxycarbonyl (Boc) group. N-Boc-hydroxylamine can be O-alkylated with but-3-yn-1-yl halides or sulfonates. organic-chemistry.org The Boc group offers the advantage of being removable under acidic conditions, providing an orthogonal deprotection strategy to the hydrazinolysis required for the phthalimide group. The choice of protecting group can be critical in multi-step syntheses where compatibility with other functional groups is a concern.

| Protecting Group | Introduction Method | Removal Conditions | Key Advantages |

| Phthalimide | Use of N-hydroxyphthalimide | Hydrazine hydrate | Robust, high-yielding alkylation |

| tert-Butoxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate | Acid (e.g., TFA, HCl) | Orthogonal to base-labile groups |

Development of Protecting Group-Free Synthesis Routes

One potential protecting group-free strategy involves the direct O-alkylation of hydroxylamine itself. However, this approach is often complicated by the ambident nucleophilic nature of hydroxylamine, which can lead to a mixture of N- and O-alkylated products. Careful control of reaction conditions, such as solvent, temperature, and the nature of the electrophile, is crucial to favor O-alkylation. For instance, using a more polar solvent can favor O-alkylation, while N-alkylation might be more prevalent in nonpolar solvents.

Chemo- and Regioselective Synthesis of the this compound Framework

Chemo- and regioselectivity are paramount in the synthesis of this compound to ensure the desired connectivity and avoid the formation of isomeric byproducts.

Chemoselectivity: The primary chemoselectivity challenge lies in achieving exclusive O-alkylation over N-alkylation when using unprotected or mono-N-protected hydroxylamines. As mentioned, the use of N-protected hydroxylamine derivatives like N-hydroxyphthalimide or N-Boc-hydroxylamine effectively directs the alkylation to the oxygen atom.

Regioselectivity: In the context of this compound synthesis, regioselectivity is generally not a major concern as the electrophilic carbon is at the terminal position of the butynyl chain. However, if starting with an internal alkyne or a precursor with multiple potential electrophilic sites, the choice of reagents and reaction conditions would be critical to ensure the desired regiochemical outcome.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and the use of expensive or hazardous reagents. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

For direct alkylation methods, a systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU) and solvents (e.g., DMF, acetonitrile, THF) can significantly impact the reaction efficiency. Similarly, for the Mitsunobu reaction, variations in the phosphine and azodicarboxylate reagents, as well as the solvent and temperature, can be explored to improve the yield and facilitate purification. researchgate.net

Solvent Effects and Temperature Control in Synthesis

The synthesis of O-alkynyl hydroxylamines, including this compound, typically proceeds via the O-alkylation of hydroxylamine or its derivatives with an appropriate alkylating agent, such as a but-3-yn-1-yl halide or sulfonate. The efficiency, selectivity, and reaction rate of this nucleophilic substitution are profoundly influenced by the choice of solvent and the reaction temperature.

Solvent Effects:

The solvent plays a crucial role in solvating the reactants, influencing the nucleophilicity of the hydroxylamine, and affecting the rate of the substitution reaction. The choice of solvent can dictate the reaction pathway, favoring either O-alkylation or N-alkylation, and can also impact the formation of side products.

Research on the synthesis of analogous O-substituted hydroxylamines has demonstrated the impact of solvent choice. For instance, in the N-arylation of O-cyclopropyl hydroxamates, toluene was found to be the optimal solvent, whereas dimethylformamide (DMF) and acetonitrile (CH3CN) resulted in lower yields of the desired product. nih.govrsc.org While this is a different reaction, it highlights the critical role of the solvent in directing reaction outcomes.

For the O-alkylation of hydroxylamine derivatives, a range of solvents has been employed, from polar protic solvents like water and alcohols to polar aprotic solvents and nonpolar aromatic solvents. google.com In a process for preparing N,O-dialkylhydroxylamines, water is noted as a preferred solvent, though ethers (diethyl ether, tetrahydrofuran) and aromatic compounds (benzene, toluene) can also be used, either alone, in combination, or in a two-layer system. google.com

The following interactive table summarizes the general effects of different solvent classes on the O-alkylation of hydroxylamines, based on findings from related syntheses.

| Solvent Class | Examples | General Effects on O-Alkylation | Potential Outcomes for this compound Synthesis |

| Polar Protic | Water, Ethanol (B145695), Methanol | Good solubility for hydroxylamine salts. Can solvate both the nucleophile and the leaving group. May lead to solvolysis of the alkylating agent as a side reaction. | Moderate to good yields can be expected, particularly when using hydroxylamine hydrochloride. google.com |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO) | Effectively solvate cations, leaving the anionic nucleophile more reactive. Can accelerate the rate of SN2 reactions. | Potentially higher reaction rates and yields compared to protic solvents, but may require careful control to avoid side reactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Often used in two-phase systems with a phase-transfer catalyst to bring the reactants together. Can favor O-alkylation by minimizing side reactions. | May provide higher selectivity for the desired O-alkylated product, especially in scalable processes. google.com |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Generally good solvents for organic substrates but may have limited solubility for hydroxylamine salts. Often used in combination with other solvents. | Can be effective, particularly when using free hydroxylamine or a protected derivative. google.com |

Temperature Control:

Temperature is a critical parameter that directly influences the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of undesired byproducts through elimination or decomposition pathways. Conversely, lower temperatures can enhance selectivity but may result in impractically long reaction times.

In the synthesis of related O-alkyl hydroxylamines, reaction temperatures are carefully controlled to optimize both yield and purity. For the preparation of N,O-dialkylhydroxycarbamic acid esters, a precursor to N,O-dialkylhydroxylamines, the hydrolysis step is typically carried out between 60°C and 100°C for 3 to 10 hours. google.com A patent for preparing O-alkylhydroxylamine salts describes a multi-step process where the alkylation step is conducted at a controlled pH and temperature, though specific values are not detailed for all variations. google.com Another process mentions a reaction temperature range of 0°C to 150°C, with a preference for 20°C to 100°C, for the preparation of N,O-dialkylhydroxycarbamic acid esters. google.com

The following table illustrates the general impact of temperature on the synthesis of this compound, based on principles of reaction kinetics and findings from analogous preparations.

| Temperature Range | Expected Effect on Reaction Rate | Potential Impact on Yield and Purity |

| Low (0 - 25 °C) | Slow reaction rate, potentially requiring extended reaction times. | High selectivity for the desired product with minimal byproduct formation. |

| Moderate (25 - 80 °C) | Increased reaction rate, leading to shorter reaction times. | A good balance between reaction speed and selectivity, often representing optimal conditions. |

| High (>80 °C) | Very fast reaction rate. | Increased risk of side reactions such as elimination, decomposition of the product, and reduced selectivity. |

Green Chemistry Principles in Scalable Production

The large-scale production of this compound necessitates the adoption of green chemistry principles to enhance safety, reduce environmental impact, and improve economic viability. Key areas of focus include the use of safer solvents, catalytic methods, energy efficiency, and waste reduction.

Atom Economy and Waste Reduction:

Traditional multi-step syntheses can generate significant waste. Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. For the synthesis of O-alkyl hydroxylamines, a process that avoids the isolation of intermediates has been developed, which can streamline the manufacturing process and reduce waste. google.com Furthermore, a cleaner production method for hydroxylamine hydrochloride has been developed under solvent-free conditions, which also focuses on recycling materials to achieve atomic economy. researchgate.net

Use of Greener Solvents and Reaction Conditions:

The choice of solvent is a major contributor to the environmental impact of a chemical process. The use of benign solvents, such as water or ethanol, is encouraged. researchgate.net The development of syntheses in aqueous media or the use of solvent-free conditions represents a significant advancement in green chemistry. researchgate.net For instance, the use of 95% ethanol as a green solvent has been reported for the synthesis of precursors to 1,2-N/O heterocycles. researchgate.net

Catalysis:

Catalytic processes are inherently greener than stoichiometric reactions as they reduce the amount of reagents required and can lead to milder reaction conditions.

Phase-Transfer Catalysis (PTC): In biphasic reaction systems, PTC can facilitate the reaction between a water-soluble nucleophile (like hydroxylamine) and an organic-soluble alkylating agent. This technique can enhance reaction rates, improve yields, and allow for the use of greener solvent systems, potentially even solvent-free conditions. researchgate.net

Metal Catalysis: The use of inexpensive and benign metal catalysts, such as iron, is a key aspect of green chemistry. Iron-catalyzed reactions often proceed under mild conditions and can exhibit high chemo- and regioselectivity. nih.govchemrxiv.org While not directly applied to the synthesis of this compound, the principles of using earth-abundant metal catalysts are highly relevant for developing greener synthetic routes.

Energy Efficiency:

Reducing energy consumption is another important aspect of green chemistry. This can be achieved by designing processes that run at ambient temperature and pressure or by using alternative energy sources like microwave irradiation, which can significantly shorten reaction times and improve energy efficiency. researchgate.net

The following table summarizes the application of green chemistry principles to the scalable production of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| High Atom Economy | Designing a one-pot synthesis or a route with minimal protection/deprotection steps. | Reduced waste, lower material costs. |

| Use of Safer Solvents | Employing water, ethanol, or supercritical CO2 as reaction media. | Reduced environmental impact, improved worker safety. |

| Catalysis | Utilizing phase-transfer catalysts or earth-abundant metal catalysts (e.g., iron). | Milder reaction conditions, lower energy consumption, reduced waste. |

| Energy Efficiency | Developing processes that operate at or near ambient temperature; exploring microwave-assisted synthesis. | Lower energy costs, reduced carbon footprint. |

| Waste Prevention | Optimizing reactions to maximize yield and minimize byproduct formation; recycling of solvents and catalysts. | Reduced disposal costs, conservation of resources. |

By systematically optimizing solvent and temperature conditions and integrating the principles of green chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable for large-scale applications.

Elucidation of Reactivity and Mechanistic Pathways of O but 3 Yn 1 Yl Hydroxylamine

Reactivity Profile of the O-Alkylhydroxylamine Moiety

The O-alkylhydroxylamine portion of the molecule, characterized by the N-O single bond, dictates a significant part of its chemical personality, primarily through the nucleophilic nature of the nitrogen atom.

Nucleophilic Characteristics of the Nitrogen Atom

The nitrogen atom in O-(but-3-yn-1-yl)hydroxylamine possesses a lone pair of electrons, making it a potent nucleophile. evitachem.comatamanchemicals.com Its nucleophilicity is enhanced by the "alpha-effect," where the adjacent electronegative oxygen atom with its lone pairs increases the reactivity of the nitrogen's lone pair through electron-electron repulsion. ic.ac.ukmasterorganicchemistry.com This effect makes hydroxylamines more nucleophilic than might be predicted based on their basicity alone. masterorganicchemistry.com

The nucleophilic character of the nitrogen atom is central to its role in substitution reactions, where it can attack electron-deficient centers. evitachem.com While both nitrogen and oxygen have lone pairs, the lower electronegativity of nitrogen compared to oxygen means its lone pair is less tightly held and more available for donation, making it the superior nucleophilic site in the hydroxylamine (B1172632) group. ic.ac.ukstackexchange.com This inherent nucleophilicity allows the hydroxylamine moiety to participate in a variety of bond-forming reactions.

Comparative Nucleophilicity

| Compound/Ion | Nucleophilicity Trend | Rationale |

| Hydrazine (B178648)/Hydroxylamine | More nucleophilic than expected | Presence of an adjacent atom with a lone pair leads to the "alpha-effect". masterorganicchemistry.com |

| Amines | Generally increases with basicity | Electron-donating alkyl groups increase electron density on nitrogen. masterorganicchemistry.com |

| Bulky Amines | Less nucleophilic than expected | Steric hindrance impedes attack on the electrophile. masterorganicchemistry.com |

| Azide (B81097) Ion | Highly nucleophilic | Possesses high-energy lone pair electrons. masterorganicchemistry.com |

Condensation Reactions for Oxime Ether Formation

One of the hallmark reactions of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form oxime ethers. This reaction proceeds via a nucleophilic addition-elimination mechanism. ic.ac.ukmasterorganicchemistry.com

Transformations Involving the Terminal Alkyne Functionality

The but-3-yn-1-yl portion of the molecule features a terminal alkyne, a versatile functional group capable of undergoing a wide array of transformations.

Metal-Catalyzed Addition Reactions and Coupling Processes

Terminal alkynes are valuable substrates in numerous transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. nih.govrsc.org These processes often involve the activation of the alkyne's C-H bond or coordination of the metal to the pi system of the triple bond. nih.govmdpi.com

Common transformations include:

Coupling Reactions: Sonogashira coupling, which forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, is a prominent example catalyzed by palladium and copper complexes. nih.gov

Addition Reactions: Various groups can be added across the triple bond. For instance, palladium catalysts can facilitate the addition of thiols to terminal alkynes to form vinyl sulfides. nih.gov

Carboxylation: In the presence of appropriate copper or other transition metal catalysts, terminal alkynes can react with carbon dioxide (CO2) to yield propiolic acids, demonstrating a method for CO2 fixation. mdpi.com

Amidation: Copper-catalyzed reactions can achieve direct amidation of terminal alkynes, forming ynamides. nih.gov

Examples of Metal-Catalyzed Alkyne Reactions

| Reaction Type | Typical Catalyst(s) | Product Class |

| Sonogashira Coupling | Pd complexes, Cu(I) salts | Disubstituted Alkynes |

| Thiol Addition | Pd(OAc)2, Rh complexes | Vinyl Sulfides nih.gov |

| Carboxylation with CO2 | Cu(I) salts, Ag salts | Propiolic Acids mdpi.com |

| Oxidative Amidation | Cu complexes | Ynamides nih.gov |

| Dimerization (Glaser-Hay) | Cu complexes | 1,3-Diynes nih.gov |

Deprotonation and Acetylide Formation

The proton attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic than protons on sp2 or sp3-hybridized carbons. libretexts.orglumenlearning.com The enhanced acidity is attributed to the high degree of s-character (50%) in the sp orbital. libretexts.org The increased s-character means the electron pair in the conjugate base (the acetylide anion) is held closer to the nucleus, resulting in greater stability. libretexts.orglumenlearning.com

Consequently, the terminal alkyne can be readily deprotonated by a sufficiently strong base, such as sodium amide (NaNH2) or sodium hydride (NaH), to form a highly reactive acetylide anion (RC≡C:⁻). lumenlearning.comucalgary.ca This acetylide anion is a potent carbon nucleophile and can be used in various carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides (via an SN2 mechanism) or addition to carbonyl compounds (aldehydes and ketones). libretexts.orgucalgary.ca

Acidity of Hydrocarbons

| Compound | Hybridization of C-H Bond | pKa | Relative Acidity |

| Ethane (Alkane) | sp³ | ~50 | Least Acidic libretexts.orglibretexts.org |

| Ethylene (Alkene) | sp² | ~44 | Moderately Acidic libretexts.orglibretexts.org |

| Acetylene (Alkyne) | sp | ~25 | Most Acidic libretexts.orglibretexts.org |

Advanced Mechanistic Investigations

The elucidation of the precise mechanistic pathways of this compound in various chemical transformations necessitates advanced investigative techniques. While comprehensive studies specifically targeting this molecule are not extensively documented in publicly available literature, we can infer plausible mechanistic details by examining methodologies and findings from closely related chemical systems. This section explores the application of sophisticated analytical methods to understand the transient species, reaction kinetics, and potential radical-mediated processes involving this compound.

Spectroscopic Probes for Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for substantiating proposed reaction mechanisms. A variety of spectroscopic techniques are instrumental in this regard, each offering unique insights into the fleeting species that dictate the course of a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or rapid-injection NMR spectroscopy can provide detailed structural information about reaction intermediates. libretexts.orgox.ac.uk For reactions involving this compound, such as cycloadditions or metal-catalyzed couplings, monitoring the reaction progress directly in an NMR tube could reveal the formation of transient organometallic complexes or cyclic intermediates. umn.edu Changes in the chemical shifts of the alkynyl protons or the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms would signal the formation of new species. Two-dimensional NMR techniques, like COSY and HSQC, could further aid in the structural assignment of these intermediates. acs.org

Infrared (IR) Spectroscopy: Time-resolved or in-situ IR spectroscopy is a powerful tool for tracking changes in functional groups during a reaction. ccspublishing.org.cnrsc.orgresearchgate.netirdg.orgmt.com For instance, in a reaction involving the terminal alkyne of this compound, the characteristic C≡C-H stretching frequency (around 3300 cm⁻¹) and the C≡C stretching frequency (around 2100 cm⁻¹) would be expected to disappear or shift upon conversion to an intermediate or product. The appearance of new vibrational bands could signify the formation of intermediates, such as metal-alkyne π-complexes or the formation of a new heterocyclic ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions suspected of proceeding through radical pathways, EPR spectroscopy is the definitive method for detecting and characterizing paramagnetic species. rsc.orgresearchgate.netnih.govcopernicus.org If this compound were to undergo single-electron transfer or homolytic bond cleavage, EPR could potentially identify nitrogen-centered radicals (aminoxyl radicals) or carbon-centered radicals on the butynyl chain. The hyperfine coupling constants and g-values obtained from the EPR spectrum would provide valuable information about the electronic structure and environment of the radical intermediate. acs.orgnih.gov

A hypothetical reaction could be the metal-catalyzed intramolecular cyclization of this compound. Spectroscopic monitoring might reveal the following intermediates:

| Plausible Intermediate | Key Spectroscopic Signature (Hypothetical) | Technique |

| Initial π-alkyne complex | Shift in ¹³C NMR signals of the alkyne carbons. | NMR |

| Oxidative addition product | Disappearance of the N-H proton signal in ¹H NMR. | NMR |

| Cyclized intermediate | Appearance of new C-N bond, detectable by changes in IR stretching frequencies. | IR |

| Reductive elimination product | Final product signals in NMR and IR spectra. | NMR, IR |

This table is illustrative and based on general principles of organometallic catalysis.

Kinetic Studies on Reaction Rates and Selectivity

Kinetic studies are fundamental to understanding the factors that govern the speed and outcome of a reaction. By systematically varying reaction parameters such as reactant concentrations, temperature, and catalyst loading, a rate law can be determined, which provides insight into the molecularity of the rate-determining step. fiveable.mesolubilityofthings.comsparknotes.comlibretexts.orgchemistrytalk.org

For a hypothetical reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound and an organic azide, kinetic studies would be crucial. The rate of the reaction could be monitored by techniques like UV-Vis spectroscopy, gas chromatography (GC), or NMR spectroscopy.

The general form of the rate law for such a reaction might be: Rate = k[this compound]ˣ[Azide]ʸ[Copper Catalyst]ᶻ

Where:

k is the rate constant.

x, y, and z are the orders of the reaction with respect to each component.

By performing a series of experiments where the initial concentration of one component is varied while others are kept constant, the values of x, y, and z can be determined. This information helps to build a mechanistic picture. For example, a first-order dependence on the catalyst concentration (z=1) would suggest that a single catalyst molecule is involved in the rate-determining step. acs.org

Illustrative Kinetic Data for a Hypothetical Reaction:

| Experiment | [this compound] (M) | [Azide] (M) | [Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1.0 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 | 2.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2.0 | 5.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the principles of kinetic analysis. Based on this data, the reaction would be first order in this compound, zero order in the azide, and first order in the catalyst.

Furthermore, kinetic studies can shed light on reaction selectivity, particularly in cases where multiple products can be formed. The concepts of kinetic versus thermodynamic control are pertinent here. wikipedia.orgopenstax.orgjackwestin.comyoutube.comuc.edu By analyzing the product distribution as a function of temperature and reaction time, one can determine whether the observed major product is the one that forms fastest (the kinetic product) or the one that is most stable (the thermodynamic product).

Radical Pathways and Single-Electron Transfer Processes

The involvement of radical intermediates in the reactions of this compound is a plausible consideration, given the known chemistry of both hydroxylamines and alkynes.

Potential Radical Initiation Pathways:

Homolytic Cleavage: Under thermal or photochemical conditions, the relatively weak N-O bond in hydroxylamine derivatives could undergo homolysis to generate a nitrogen-centered radical and an oxygen-centered radical.

Single-Electron Transfer (SET): Redox-active species, such as certain transition metals or organic oxidants/reductants, could engage in a single-electron transfer with this compound. rsc.org Oxidation could lead to a radical cation, while reduction could form a radical anion.

Once formed, radical species can participate in a variety of transformations:

Radical Addition to the Alkyne: An external radical could add to the terminal alkyne of this compound, leading to a vinyl radical intermediate. ucalgary.cayoutube.com This intermediate could then be trapped or participate in further radical chain reactions.

Intramolecular Cyclization: If a radical is generated on the hydroxylamine moiety, it could potentially undergo an intramolecular addition to the alkyne, forming a cyclic radical intermediate.

Hydrogen Atom Abstraction: Nitrogen-centered radicals are known to be capable of abstracting hydrogen atoms from suitable donors, which could be a step in a larger reaction cascade.

The investigation of such pathways would heavily rely on techniques like EPR spectroscopy for the direct detection of radical intermediates, as well as product analysis studies designed to trap radical species or identify characteristic radical-derived products. For example, the use of radical clocks—molecules that undergo a characteristic rearrangement at a known rate if they exist as a radical—could provide indirect evidence for the presence of radical intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to assess the energetic feasibility of proposed radical pathways and to predict the structures of potential radical intermediates. umn.edunih.gov

Derivatization and Functionalization Strategies Employing O but 3 Yn 1 Yl Hydroxylamine

O-(but-3-yn-1-yl)hydroxylamine in Click Chemistry Applications

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. organic-chemistry.org this compound is a valuable reagent in this area due to its terminal alkyne group, which can readily participate in various click reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com The terminal alkyne of this compound readily participates in CuAAC reactions. mdpi.com

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.org The use of copper(I)-stabilizing ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can prevent DNA damage when modifying oligonucleotides. glenresearch.com The resulting triazole ring is chemically stable, being resistant to hydrolysis, oxidation, and reduction. nih.gov

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne, Azide (B81097) |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, mild conditions, bio-orthogonal, high chemo- and regioselectivity. organic-chemistry.orgresearchgate.net |

| Solvents | Protic and aprotic solvents, including water. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cycloalkyne and an azide without the need for a metal catalyst. wur.nl This is particularly advantageous for in vivo applications where the toxicity of copper catalysts is a concern. nih.gov While this compound itself contains a terminal, linear alkyne and does not directly participate in SPAAC, it can be conjugated to a strained cycloalkyne to enable subsequent metal-free ligation.

The driving force for this reaction is the release of ring strain in the cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn SPAAC is highly efficient and proceeds well under physiological conditions. The reaction rate can be influenced by the structure of the cycloalkyne. nih.gov

Oxime Ligation Chemistry with Carbonyl Compounds

The hydroxylamine (B1172632) moiety of this compound readily reacts with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. nih.govresearchgate.net This reaction, known as oxime ligation, is highly chemoselective and can be performed in aqueous environments, making it suitable for bioconjugation. nih.govresearchgate.net

The reaction proceeds through a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O bond. researchgate.net The rate of oxime formation is pH-dependent and is generally fastest at a slightly acidic pH. The stability of the resulting oxime bond is a key advantage for many applications. researchgate.net Aniline and its derivatives can act as catalysts for this reaction. nih.govnih.gov

Table 2: Comparison of Ligation Chemistries

| Ligation Chemistry | Key Feature | Catalyst | Bio-orthogonality |

|---|---|---|---|

| CuAAC | Forms a stable triazole ring. | Copper(I) | High |

| SPAAC | Metal-free cycloaddition. | None | Excellent |

| Oxime Ligation | Forms a stable oxime bond. | Aniline (optional) | High |

Chemo-selective Ligation Reactions for Molecular Conjugation

The dual functionality of this compound allows for highly specific, or chemo-selective, ligation reactions. This means that the alkyne and hydroxylamine groups can be reacted sequentially and independently of one another, enabling the precise assembly of molecular conjugates. For instance, the hydroxylamine can first be reacted with a carbonyl-containing molecule to form an oxime, leaving the alkyne available for a subsequent click reaction with an azide-functionalized molecule. This orthogonal reactivity is a cornerstone of its utility in creating well-defined bioconjugates and other complex molecules. nih.gov

Construction of Complex Molecular Architectures and Scaffolds

The ability to perform sequential and orthogonal ligations with this compound makes it a powerful tool for the construction of complex molecular architectures and scaffolds. illinois.edu By combining click chemistry and oxime ligation, researchers can build intricate structures with a high degree of control over the placement and orientation of different molecular components. This is particularly relevant in the development of novel therapeutic agents, diagnostic tools, and advanced materials. The modular nature of this approach, facilitated by the reliable and high-yielding nature of the ligation reactions, accelerates the synthesis of diverse molecular frameworks. illinois.edu

Applications of O but 3 Yn 1 Yl Hydroxylamine As a Chemical Building Block

Role in Synthetic Organic Chemistry and Chemical Synthesis

In synthetic organic chemistry, O-(but-3-yn-1-yl)hydroxylamine serves as a versatile reagent for introducing both an alkyne and a hydroxylamine (B1172632) moiety into a molecule. The hydroxylamine group can readily react with aldehydes and ketones to form stable oxime ethers. This reaction is a cornerstone of its utility, providing a reliable method for conjugating the butynyl group to various molecular scaffolds.

The terminal alkyne is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions form a stable triazole ring and are known for their high efficiency, selectivity, and biocompatibility. This dual reactivity allows for a modular approach to synthesis, where the hydroxylamine end can be attached to a molecule of interest first, followed by a subsequent click reaction at the alkyne terminus to introduce another component, such as a fluorescent dye, a polymer, or a biomolecule.

Furthermore, O-substituted hydroxylamines are important precursors in the synthesis of various nitrogen-containing compounds. They can be used to prepare substituted amines, hydroxamic acids, and other heterocyclic systems. The presence of the alkyne provides an additional site for transformations, such as Sonogashira coupling, to build more complex carbon skeletons.

Table 1: Key Reactions in Organic Synthesis

| Reaction Type | Reacting Group | Partner Reagent | Product |

|---|---|---|---|

| Oxime Ligation | Hydroxylamine (-ONH₂) | Aldehyde or Ketone | Oxime Ether |

| Strain-Promoted Cycloaddition (SPAAC) | Terminal Alkyne (-C≡CH) | Strained Cyclooctyne (B158145) | Triazole |

| Copper-Catalyzed Cycloaddition (CuAAC) | Terminal Alkyne (-C≡CH) | Azide (B81097) | Triazole |

Integration into Polymer Science and Materials Engineering

The bifunctional nature of this compound makes it a valuable component in polymer and materials science. It can be used both as a monomer for creating new polymers and as a functionalizing agent for modifying existing materials.

When used as a monomer, both the hydroxylamine and alkyne groups can participate in polymerization reactions. For example, the hydroxylamine can undergo condensation reactions, while the alkyne can be polymerized through various mechanisms. More commonly, it is used to create functional polymers by first incorporating it into a polymer backbone and then using the pendant alkyne or hydroxylamine groups for post-polymerization modification.

A significant application involves grafting this molecule onto a polymer support. This creates a solid-phase resin with reactive hydroxylamine sites, which can be used in combinatorial chemistry to synthesize libraries of compounds, such as hydroxamates. The alkyne functionality provides a convenient handle for further derivatization of the polymer surface, allowing for the attachment of other molecules through click chemistry to create materials with tailored properties, such as specific binding sites or catalytic activity.

Development of Chemical Probes and Labeled Molecules

The most prominent application of this compound is in the field of chemical biology, specifically for the development of chemical probes and labeled molecules through bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.

The terminal alkyne on the molecule is an ideal bioorthogonal handle for SPAAC reactions. The general strategy involves two steps:

A biomolecule of interest (like a protein, glycan, or lipid) is metabolically or chemically tagged with an azide group.

this compound is first reacted with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via its hydroxylamine group. The resulting alkyne-functionalized reporter is then introduced to the biological system, where it selectively reacts with the azide-tagged biomolecule via a click reaction.

This approach allows for the specific labeling and visualization of biomolecules in their native environment. The hydroxylamine group provides a versatile point of attachment for a wide variety of reporter tags, making this compound a modular linker for constructing sophisticated chemical probes. For example, hydroxylamine-based probes have been developed for profiling S-acylated fatty acids on proteins.

Table 2: Components of a Bioorthogonal Labeling System

| Component | Role in System | Example |

|---|---|---|

| Target Biomolecule | The molecule to be studied | A specific protein or glycan |

| Chemical Reporter | A functional group introduced into the biomolecule | Azide group |

| Probe Linker | Connects the reporter tag to the chemical handle | This compound |

| Reporter Tag | Allows for detection and/or isolation | Fluorescent dye, Biotin |

Contribution to Supramolecular Chemistry and Self-Assembly

In supramolecular chemistry, this compound can act as a building block for creating larger, organized structures through non-covalent interactions. The hydroxylamine group is capable of forming hydrogen bonds, both as a donor (from the N-H protons) and as an acceptor (via the lone pairs on the nitrogen and oxygen atoms).

These hydrogen bonding capabilities, combined with the rigid, linear geometry of the butynyl group, can direct the self-assembly of molecules into well-defined architectures such as sheets, fibers, or gels. The terminal alkyne can also participate in non-covalent interactions, including π-stacking with aromatic systems. Furthermore, the alkyne can be used to covalently link self-assembling units together after they have formed a desired supramolecular structure, effectively "locking" the assembly into a more robust form. While specific research on this molecule in self-assembly is emerging, its structural motifs are well-suited for designing novel supramolecular systems.

Catalytic Applications and Ligand Design

The hydroxylamine moiety possesses lone pairs of electrons on both the nitrogen and oxygen atoms, allowing it to act as a ligand and coordinate to metal centers. This property enables its use in the design of novel ligands for catalysis. By modifying the hydroxylamine or incorporating it into a larger molecular framework, ligands with specific electronic and steric properties can be synthesized.

Macrocyclic poly-N-hydroxylamines have been investigated as chelating ligands for transition metals. While less common than other nitrogen-based ligands, hydroxylamines can stabilize metal complexes and influence their catalytic activity. The butynyl group in this compound provides a site for anchoring the resulting metal complex to a solid support, such as a polymer or silica (B1680970) gel. This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry. The alkyne can also be used to synthesize multimetallic catalysts by linking several ligand-metal units together.

Computational and Theoretical Studies of O but 3 Yn 1 Yl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, providing insights into molecular orbitals, charge distribution, and electrostatic potential. nih.gov

For O-(but-3-yn-1-yl)hydroxylamine, such calculations would elucidate the electronic nature of the alkyne and hydroxylamine (B1172632) functional groups. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity. Furthermore, Mulliken or Natural Bond Orbital (NBO) population analysis would reveal the partial atomic charges, identifying nucleophilic and electrophilic centers. This is crucial for understanding its behavior in polar reactions.

Although specific published data for this compound is scarce, the table below illustrates the typical electronic properties that would be determined through quantum chemical calculations, based on general knowledge of these functional groups.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Indicates the energy of the most available electrons, likely localized on the nitrogen or the alkyne π-system. |

| LUMO Energy | ~ +1.5 eV | Represents the energy of the lowest energy orbital for accepting electrons, likely associated with the σ* orbital of the N-O bond. |

| HOMO-LUMO Gap | ~ 11.0 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~ 1.5 - 2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| NBO Charge on Nitrogen | Negative | Suggests the nitrogen atom is a likely nucleophilic center. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would require specific calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like this compound behaves in different environments, such as in a vacuum or in solution. nih.gov

A key application of MD for this molecule would be conformational analysis. The flexibility of the butyl chain allows for various spatial arrangements (conformers). MD simulations can identify the most stable, low-energy conformations by exploring the potential energy surface. nih.gov Analysis of the dihedral angles along the C-C-C-O and C-C-O-N backbone would reveal the preferred orientations of the functional groups. This information is critical, as the distance and orientation between the hydroxylamine and alkyne moieties directly influence the feasibility and outcome of intramolecular reactions. researchgate.net

Simulations in an aqueous solution would also provide insight into solvation effects, showing how water molecules interact with the polar hydroxylamine group and the less polar alkyne terminus. researchgate.net

Elucidation of Reaction Mechanisms via DFT and Ab Initio Methods

Computational chemistry is instrumental in elucidating reaction mechanisms, particularly for complex or transient processes that are difficult to study experimentally. For this compound, a primary reaction of interest is intramolecular cyclization. DFT and ab initio methods can map the entire reaction pathway, identifying transition states, intermediates, and calculating their corresponding energies. rsc.org

A relevant theoretical study investigated the intramolecular "reverse Cope elimination," which is the addition of a hydroxylamine to a tethered alkyne. nih.gov This work used high-level quantum mechanical calculations (CBS-QB3) and DFT (B3LYP and M06-2X) to analyze the reaction. The study found that such reactions proceed through a concerted pericyclic transition state. nih.gov For a tether similar in length to that in this compound, different cyclization modes are possible, such as a 5-exo-dig or 6-endo-dig pathway. Computational methods can determine the activation barriers for each pathway, thereby predicting the favored product.

For instance, in related systems, gold(I) catalysts are used to facilitate the intramolecular addition of hydroxylamines to alkynes. researchgate.net Computational studies on these reactions help to understand the role of the catalyst in activating the alkyne, the nature of the key intermediates (like α-oxo gold carbenoids), and the origin of chemo- and regioselectivities. researchgate.netnih.gov

Table 3: Calculated Activation Free Energies (ΔG‡) for Analogous Intramolecular Hydroxylamine-Alkyne Cyclizations (CBS-QB3 Method)

| Reaction Type | Tether Length | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 5-exo-dig | 3-atom tether | 24.7 | Formation of a 5-membered ring. |

| 6-exo-dig | 4-atom tether | 20.3 | Formation of a 6-membered ring, kinetically favored over 5-exo-dig. nih.gov |

Source: Adapted from theoretical studies on intramolecular reverse Cope eliminations. nih.gov The data suggests that for a molecule like this compound (which would involve a 6-membered ring transition state for attack on the internal alkyne carbon), the activation barrier would be competitive.

Prediction of Reactivity and Selectivity in Novel Transformations

Building upon mechanistic elucidation, computational models can predict the reactivity and selectivity of this compound in yet-to-be-explored transformations. By comparing the activation barriers of competing reaction pathways, chemists can forecast the major product under specific conditions.

For this compound, a key question is the regioselectivity of intramolecular attack on the alkyne. The hydroxylamine could attack either the terminal (C1) or the internal (C2) acetylenic carbon. The relative energies of the transition states for these two modes of attack would determine the outcome. Theoretical studies on the reverse Cope elimination have shown that tether length and substitution can reverse the inherent reactivity order, where alkynes are typically more reactive than alkenes in intermolecular cases. nih.gov For an intramolecular reaction, the ability of the tether to achieve the optimal geometry for the transition state is the dominant factor. Computational analysis can precisely model these geometric constraints and their energetic consequences.

Furthermore, these models can predict how modifying the structure of this compound—for example, by adding substituents to the alkyne or the nitrogen atom—would alter its reactivity and the selectivity of its transformations.

Design of New Reactions and Catalysts through Computational Modeling

Computational modeling is no longer just an explanatory tool but a predictive one, enabling the rational design of new reactions and catalysts. rsc.org By understanding the electronic requirements of a desired transition state, researchers can design catalysts that stabilize it, thereby lowering the activation energy and accelerating the reaction.

For O-(but-g-yn-1-yl)hydroxylamine, computational methods could be used to design catalysts for novel cyclization or functionalization reactions. For example, in a study on Ni-catalyzed asymmetric alkynyl propyl hydroxyaminations, computational analysis (EDA-NOCV) was used to understand the origin of enantioselectivity. rsc.org This insight led to the rational design of a new, more effective ligand. rsc.org Similarly, one could computationally screen a variety of transition metal catalysts (e.g., based on Au, Pd, Ni, or Cu) for their potential to promote new transformations of this compound, predicting reaction feasibility and selectivity before undertaking experimental work. researchgate.net This in silico approach accelerates the discovery of novel synthetic methodologies and reduces the reliance on empirical screening.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Compound Transformations

The dual functionality of O-(but-3-yn-1-yl)hydroxylamine offers a rich landscape for the development of novel catalytic transformations. Research is increasingly focused on catalysts that can selectively act on either the alkyne or the hydroxylamine (B1172632) group, or that can facilitate cascade reactions involving both.

The terminal alkyne is a versatile handle for various metal-catalyzed reactions. Gold and copper catalysts are particularly effective for activating alkynes towards nucleophilic attack or cycloadditions. researchgate.net For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to link the molecule to biomolecules or polymers. Palladium and iridium catalysts are known to facilitate cross-coupling and hydroamination reactions. organic-chemistry.orgorganic-chemistry.org The development of chemoselective catalysts is crucial to avoid unwanted reactions with the hydroxylamine group.

Simultaneously, the hydroxylamine moiety is a target for catalytic transformations. The catalytic reduction of the N-O bond is a significant challenge, as it often leads to over-reduction and cleavage, yielding the corresponding amine. nih.gov Platinum-based heterogeneous catalysts have shown promise in the selective reduction of oximes to hydroxylamines, and similar systems could be adapted for transformations of this compound. nih.gov Iron-catalyzed aminative difunctionalization reactions using novel hydroxylamine-derived reagents also represent a promising new direction. chemrxiv.org

Future research will likely focus on developing catalytic systems that offer high chemo- and regioselectivity, enabling the controlled transformation of this compound into complex molecular architectures.

| Catalyst Type | Target Functional Group | Potential Transformation | Key Advantages |

|---|---|---|---|

| Gold (Au) / Copper (Cu) | Terminal Alkyne | [3+2] Cycloadditions (e.g., CuAAC), Hydroamination | Mild reaction conditions, high efficiency for alkyne activation. researchgate.net |

| Palladium (Pd) | Terminal Alkyne / Hydroxylamine | Sonogashira Coupling, N-Arylation | Broad substrate scope for C-C and C-N bond formation. organic-chemistry.org |

| Iridium (Ir) | Hydroxylamine | Allylic Substitution | High chemoselectivity and regioselectivity. organic-chemistry.org |

| Platinum (Pt) / Nickel (Ni) | Hydroxylamine (via oxime intermediate) | Selective C=N bond reduction | Potential for selective reduction without N-O bond cleavage. nih.govmdpi.com |

| Iron (Fe) | Hydroxylamine | Aminative Difunctionalization | Use of inexpensive and benign metal catalyst. ethz.ch |

Applications in Flow Chemistry and Automated Synthesis

The synthesis and manipulation of hydroxylamine derivatives can be hazardous due to their potential thermal instability. tandfonline.comtandfonline.com Flow chemistry offers a powerful solution to mitigate these risks. By using microreactors, continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which significantly enhances safety, particularly for highly exothermic or rapid reactions. mdpi.comacs.org

Furthermore, automated synthesis platforms can be integrated with flow reactors to accelerate the exploration of the chemical space around this compound. nih.gov These platforms allow for high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives for applications in drug discovery and materials science. youtube.comuq.edu.au The combination of flow chemistry and automation represents a key direction for unlocking the full synthetic potential of this versatile building block.

Exploration of Unconventional Reactivity Pathways

Beyond standard transformations, research is venturing into unconventional reactivity pathways for molecules like this compound. One promising area is the exploration of sigmatropic rearrangements. The acs.orgacs.org-sigmatropic rearrangement is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds with high stereoselectivity. rsc.org While well-known for allylic systems, analogous rearrangements involving alkynyl groups are also being investigated. For example, gold-catalyzed acs.orgacs.org-sigmatropic rearrangements of ortho-alkynyl sulfilimines have been reported. nih.govsemanticscholar.org For this compound, it is conceivable that under specific catalytic conditions, it could undergo a rearrangement to form novel heterocyclic structures.

Radical-mediated reactions offer another avenue for unconventional reactivity. The high electron density and reactivity of the terminal alkyne make it susceptible to radical addition. nih.gov Similarly, the N-O bond of the hydroxylamine can be involved in radical processes. Investigating these pathways could lead to new methods for C-C and C-N bond formation.

Additionally, the development of cascade reactions that engage both the alkyne and hydroxylamine functionalities in a single synthetic operation is a major goal. Such reactions, potentially triggered by a single catalyst, could rapidly build molecular complexity from a simple starting material. researchgate.net

Challenges and Opportunities in Scale-Up and Industrial Relevance

Transitioning a chemical process from the laboratory to an industrial scale presents numerous challenges, and this compound is no exception. A primary concern is the inherent reactivity and potential thermal instability of hydroxylamines. tandfonline.com Large-scale batch production could pose significant safety risks. Another challenge lies in handling the terminal alkyne, as acetylenic compounds can be hazardous under certain conditions.

However, these challenges create opportunities for innovation in process chemistry. The implementation of continuous flow manufacturing is a key opportunity to enable safe and efficient large-scale production. mt.com Flow reactors minimize the volume of hazardous material at any given time and provide excellent heat transfer, thus mitigating the risks of thermal runaway. visimix.com The development of robust and cost-effective synthetic routes is also critical for industrial relevance. This includes sourcing inexpensive starting materials and designing processes that minimize waste and purification steps. google.com

The industrial utility of this compound will depend on its successful incorporation into high-value products, such as pharmaceuticals or specialty polymers. Therefore, demonstrating its utility as a key intermediate is essential for driving its commercial production. researchgate.net

Synergistic Approaches Combining Synthesis, Computation, and Application

The future of chemical research lies in the integration of multiple disciplines. For this compound, a synergistic approach combining synthetic chemistry, computational modeling, and application-driven research will be crucial for accelerating progress.

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and reactivity. acs.org For instance, DFT calculations can be used to predict the regioselectivity of catalytic reactions, understand the decomposition pathways of the hydroxylamine moiety, and guide the design of new catalysts. tandfonline.comacs.orgacs.org This predictive power can significantly reduce the number of experiments required, saving time and resources.

This computational insight directly informs experimental synthetic work. Chemists can then design and execute more targeted and efficient syntheses of new derivatives. The properties of these new compounds can then be evaluated in specific applications, such as medicinal chemistry or materials science. The results from these applications provide feedback that can guide further computational studies and synthetic efforts, creating a closed loop of innovation.

| Component | Role and Contribution | Example for this compound |

|---|---|---|

| Synthesis | Develops efficient routes to the molecule and its derivatives. Prepares compounds for testing. | Optimizing a palladium-catalyzed cross-coupling reaction to create a library of N-aryl derivatives. organic-chemistry.org |

| Computation (DFT) | Models reaction pathways, predicts reactivity and stability, and helps interpret experimental results. | Calculating the energy barriers for different hydroamination pathways to predict regioselectivity. acs.orgrsc.org |

| Application | Tests the synthesized compounds for specific functions (e.g., biological activity, material properties). | Screening the library of derivatives for inhibitory activity against a specific enzyme target. |

| Synergy | The integrated workflow where each component informs the others, accelerating the discovery cycle. | Computational models predict a novel acs.orgacs.org-sigmatropic rearrangement, which is then successfully demonstrated in the lab, leading to a new class of heterocycles with interesting biological properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.